2-(1,3-dioxoisoindolin-2-yl)-N-methyl-N-phenylacetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-methyl-N-phenylacetamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-methyl-N-phenylacetamide typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or toluene, and may require heating to facilitate the formation of the imide ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-methyl-N-phenylacetamide include:
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-18(12-7-3-2-4-8-12)15(20)11-19-16(21)13-9-5-6-10-14(13)17(19)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVDERLPPATCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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